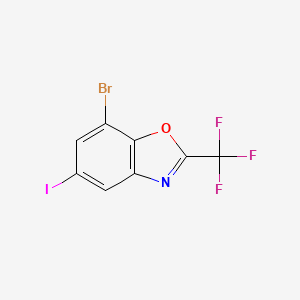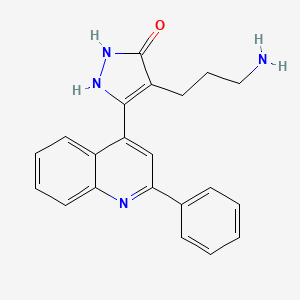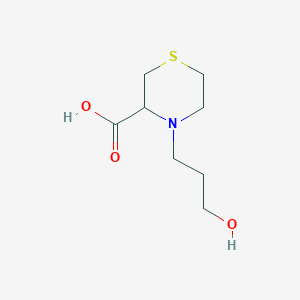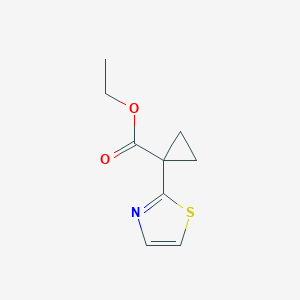![molecular formula C17H13NO B12855397 1-[3-(3-Quinolinyl)phenyl]ethanone CAS No. 893737-12-7](/img/structure/B12855397.png)
1-[3-(3-Quinolinyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Quinolinyl)phenyl]ethanone is an organic compound with the molecular formula C17H13NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound.
准备方法
The synthesis of 1-[3-(3-Quinolinyl)phenyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反应分析
1-[3-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
科学研究应用
1-[3-(3-Quinolinyl)phenyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
作用机制
The mechanism of action of 1-[3-(3-Quinolinyl)phenyl]ethanone involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis and disrupt cell division, making them effective against rapidly dividing cancer cells .
相似化合物的比较
1-[3-(3-Quinolinyl)phenyl]ethanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A natural product with potent anticancer activity, used as a lead compound for developing chemotherapeutic agents.
Mepacrine: An antimalarial and anti-inflammatory agent with a broad spectrum of biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
893737-12-7 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(3-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3 |
InChI 键 |
YZWREPOHKIXFCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



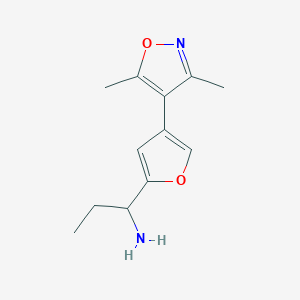
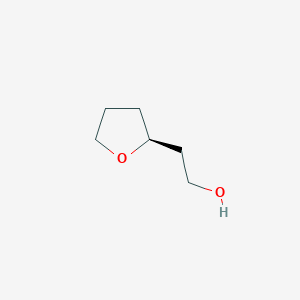
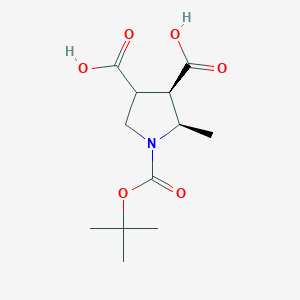
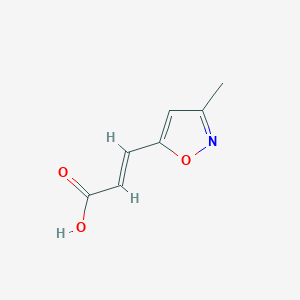
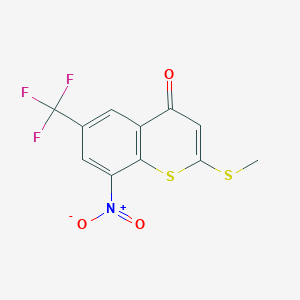
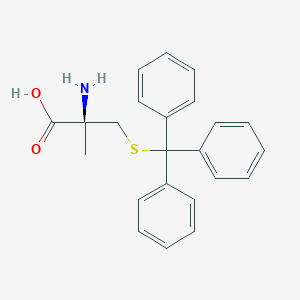
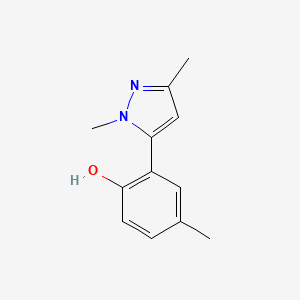
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
